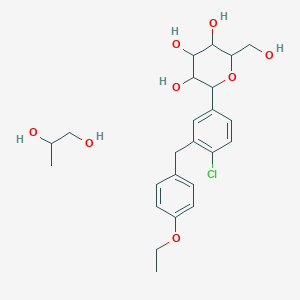

(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(S)-propane-1,2-diol hydrate

Description

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is also indicated for heart failure and chronic kidney disease. By inhibiting SGLT2, dapagliflozin reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control .

Properties

IUPAC Name |

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOCLVRXZCRBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dapagliflozin is synthesized through a multi-step process involving the formation of a glucoside bond between a glucose derivative and a benzyl phenyl compound. The key steps include:

Formation of the glucose derivative: This involves protecting the hydroxyl groups of glucose and then selectively deprotecting the desired hydroxyl group.

Formation of the benzyl phenyl compound: This involves the synthesis of the benzyl phenyl moiety through various organic reactions.

Coupling reaction: The glucose derivative and benzyl phenyl compound are coupled using a glycosylation reaction to form dapagliflozin

Industrial Production Methods

The industrial production of dapagliflozin involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions to maximize efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin undergoes several types of chemical reactions, including:

Oxidation: Dapagliflozin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the dapagliflozin molecule.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites on the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions include various metabolites of dapagliflozin, such as benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Scientific Research Applications

Dapagliflozin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study SGLT2 inhibition and glycoside formation.

Biology: Investigated for its effects on glucose metabolism and renal function.

Medicine: Extensively studied for its therapeutic effects in type 2 diabetes, heart failure, and chronic kidney disease. .

Industry: Used in the development of new SGLT2 inhibitors and combination therapies for metabolic disorders.

Mechanism of Action

Dapagliflozin exerts its effects by selectively inhibiting the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. The reduction in glucose reabsorption also decreases sodium reabsorption, which can lower blood pressure and reduce the workload on the heart .

Comparison with Similar Compounds

Similar Compounds

Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects but different pharmacokinetic properties.

Empagliflozin: Known for its cardiovascular benefits and used in both type 2 diabetes and heart failure.

Ertugliflozin: Primarily used for type 2 diabetes with a similar mechanism of action

Uniqueness

Dapagliflozin is unique in its broad range of indications, including type 2 diabetes, heart failure, and chronic kidney disease. It was the first SGLT2 inhibitor approved for heart failure regardless of diabetes status, highlighting its versatility and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.